molecular formula C12H13Cl2NS B12677330 3-(o-Chlorobenzyl)-4,5-dimethylthiazolium chloride CAS No. 94134-35-7

3-(o-Chlorobenzyl)-4,5-dimethylthiazolium chloride

Cat. No.: B12677330
CAS No.: 94134-35-7
M. Wt: 274.2 g/mol
InChI Key: DYVHVSJBKHJSJA-UHFFFAOYSA-M
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Description

3-(o-Chlorobenzyl)-4,5-dimethylthiazolium chloride is an organic compound that belongs to the thiazolium family. This compound is characterized by the presence of a thiazole ring substituted with a chlorobenzyl group and two methyl groups. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-Chlorobenzyl)-4,5-dimethylthiazolium chloride typically involves the reaction of o-chlorobenzyl chloride with 4,5-dimethylthiazole. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thiazolium salt. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(o-Chlorobenzyl)-4,5-dimethylthiazolium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The compound can react with aldehydes and ketones to form imines and other condensation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases. The reactions are typically carried out in polar solvents such as ethanol or methanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Various substituted thiazolium salts.

    Oxidation Products: Oxidized derivatives of the thiazole ring.

    Condensation Products: Imines and other condensation derivatives.

Scientific Research Applications

3-(o-Chlorobenzyl)-4,5-dimethylthiazolium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(o-Chlorobenzyl)-4,5-dimethylthiazolium chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The thiazolium ring plays a crucial role in stabilizing reaction intermediates and facilitating the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzyl chloride
  • 2-Chlorobenzyl chloride
  • Benzyl chloride

Uniqueness

3-(o-Chlorobenzyl)-4,5-dimethylthiazolium chloride is unique due to the presence of the thiazolium ring, which imparts distinct chemical properties and reactivity. The combination of the chlorobenzyl group and the thiazole ring enhances its electrophilic nature, making it a versatile reagent in organic synthesis. Additionally, the compound’s ability to form stable intermediates during reactions sets it apart from other similar compounds.

Properties

CAS No.

94134-35-7

Molecular Formula

C12H13Cl2NS

Molecular Weight

274.2 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-4,5-dimethyl-1,3-thiazol-3-ium;chloride

InChI

InChI=1S/C12H13ClNS.ClH/c1-9-10(2)15-8-14(9)7-11-5-3-4-6-12(11)13;/h3-6,8H,7H2,1-2H3;1H/q+1;/p-1

InChI Key

DYVHVSJBKHJSJA-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC=[N+]1CC2=CC=CC=C2Cl)C.[Cl-]

Origin of Product

United States

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